molecular formula C24H25N3O3S B3008781 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034367-63-8

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B3008781
CAS No.: 2034367-63-8
M. Wt: 435.54
InChI Key: YURVSJNSMTXUDT-UHFFFAOYSA-N
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Description

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzo[b]thiophene moiety, a dimethoxyphenyl group, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzo[b]thiophene Intermediate: The benzo[b]thiophene core can be synthesized via cyclization reactions involving appropriate starting materials such as 2-bromothiophene and ethyl acetoacetate under basic conditions.

    Alkylation: The benzo[b]thiophene intermediate is then alkylated using 1-bromo-2-propanone to introduce the propan-2-yl group.

    Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting the alkylated benzo[b]thiophene with hydrazine and an appropriate diketone or ketoester.

    Dimethoxyphenyl Substitution: The 2,5-dimethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Carboxamide Formation: Finally, the carboxamide group is introduced through an amide coupling reaction using a suitable carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b]thiophene and pyrazole rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the compound using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper complexes.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems and can be used in the development of new synthetic methodologies.

Biology

Biologically, the compound is investigated for its potential pharmacological activities. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, research focuses on the compound’s potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, which are explored through in vitro and in vivo studies.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied, but common mechanisms might involve inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(benzo[b]thiophen-3-yl)ethyl)-3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxamide
  • N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,4-dimethoxyphenyl)-1H-pyrazole-5-carboxamide
  • N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxamide

Uniqueness

The uniqueness of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups and the resulting chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-15(11-16-14-31-23-8-6-5-7-18(16)23)25-24(28)21-13-20(26-27(21)2)19-12-17(29-3)9-10-22(19)30-4/h5-10,12-15H,11H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURVSJNSMTXUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC(=NN3C)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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